molecular formula C22H25N3S B8509780 N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365429-42-1

N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No. B8509780
CAS RN: 365429-42-1
M. Wt: 363.5 g/mol
InChI Key: KRJISXKXXCKOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a useful research compound. Its molecular formula is C22H25N3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

365429-42-1

Product Name

N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Molecular Formula

C22H25N3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C22H25N3S/c1-3-20-25-21(16-8-6-7-15(2)13-16)22(26-20)17-11-12-23-19(14-17)24-18-9-4-5-10-18/h6-8,11-14,18H,3-5,9-10H2,1-2H3,(H,23,24)

InChI Key

KRJISXKXXCKOEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC3CCCC3)C4=CC=CC(=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-ethyl-5-(2-fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole (0.48 g, 1.6 mmol) and cyclopentylamine (1.6 mL, 16 mmol) was heated under reflux for 14 hrs. The reaction mixture was cooled to room temperature, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and concentrated. The obtained crude crystals were recrystallized from ethyl acetate to give the title compound (0.19 g, yield 33%).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

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